![molecular formula C13H13NO2 B3385979 2-Ethyl-3-methylquinoline-8-carboxylic acid CAS No. 68742-10-9](/img/structure/B3385979.png)
2-Ethyl-3-methylquinoline-8-carboxylic acid
Overview
Description
2-Ethyl-3-methylquinoline-8-carboxylic acid, also known as EMQ, is a heterocyclic compound that has been found to have various scientific research applications. It is a derivative of quinoline and is known for its unique chemical properties that make it useful in different fields of study.
Scientific Research Applications
Medicinal Chemistry
Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It’s an essential segment of both natural and synthetic compounds . Quinoline-containing compounds are potentially active SARS-CoV-2 inhibitors .
Biological and Pharmaceutical Activities
Quinolines and their derivatives have shown substantial biological activities . They are broadly used in agrochemicals , and some biologically active molecules for antimalarial , anticancer , antiviral , antifungal , anti-bacterial , and anti-inflammatory functions .
Industrial Applications
Quinoline has versatile applications in the fields of industrial and synthetic organic chemistry . It’s a potential for industrial and medicinal applications .
Synthetic Organic Chemistry
Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .
Microwave-Assisted Catalysis
An environmentally friendly Nafion-catalyzed synthesis of substituted 2-Ethyl-3-methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation has been reported . This cyclization involved environmentally friendly Nafion ® NR50 as an acidic catalyst with microwave irradiation as the heating source .
Green Chemistry
Transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols are also useful for the construction and functionalization of quinoline .
properties
IUPAC Name |
2-ethyl-3-methylquinoline-8-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-11-8(2)7-9-5-4-6-10(13(15)16)12(9)14-11/h4-7H,3H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFPPPOUNLZAKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=CC=C2C(=O)O)C=C1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629581 | |
Record name | 2-Ethyl-3-methylquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-3-methylquinoline-8-carboxylic acid | |
CAS RN |
68742-10-9 | |
Record name | 2-Ethyl-3-methylquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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